molecular formula C11H27O3PSi B14636314 Dibutyl trimethylsilyl phosphite CAS No. 55274-10-7

Dibutyl trimethylsilyl phosphite

Cat. No.: B14636314
CAS No.: 55274-10-7
M. Wt: 266.39 g/mol
InChI Key: GGZBIUWVVGYYDJ-UHFFFAOYSA-N
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Description

Dibutyl phosphite (DBP), with the chemical formula C₈H₁₉O₃P and CAS Registry Number 1809-19-4, is an organophosphorus compound classified as a phosphite ester. It is structurally characterized by two butyl groups attached to a phosphorus atom via oxygen, with one hydroxyl group remaining . This compound is widely utilized in polymer chemistry as a stabilizer and plasticizer due to its ability to interact with polymeric matrices, enhancing thermal stability and preventing oxidation . Its molecular weight is 194.21 g/mol, and it exists as a colorless to pale yellow liquid under standard conditions .

Key applications include its role in synthesizing conducting polyaniline films, where it prevents oxidation into phosphate forms during thermal processing . DBP is also a precursor in the production of organophosphorus flame retardants and lubricant additives .

Properties

CAS No.

55274-10-7

Molecular Formula

C11H27O3PSi

Molecular Weight

266.39 g/mol

IUPAC Name

dibutyl trimethylsilyl phosphite

InChI

InChI=1S/C11H27O3PSi/c1-6-8-10-12-15(13-11-9-7-2)14-16(3,4)5/h6-11H2,1-5H3

InChI Key

GGZBIUWVVGYYDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(OCCCC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl trimethylsilyl phosphite can be synthesized through the reaction of dibutyl phosphite with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and does not require an inert atmosphere . Another method involves the reaction of dibutyl phosphite with hexamethyldisilazane, which also yields high purity products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically catalyzed by zinc sulfate and diethylamine, which facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl trimethylsilyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl trimethylsilyl phosphite has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphite esters vary significantly in reactivity, stability, and applications based on substituent groups. Below is a comparative analysis of DBP with structurally or functionally related compounds.

Diethyl Trimethylsilyl Phosphite (CAS 13716-45-5)

  • Structure : Contains a trimethylsilyl (TMS) group and ethyl substituents.
  • Reactivity : The TMS group acts as a protecting group in nucleophilic substitution reactions, enabling selective deprotection in multi-step syntheses .
  • Applications: Primarily used in organophosphorus chemistry to synthesize phosphonates and phosphate esters. Unlike DBP, its silyl group enhances stability in acidic conditions, making it valuable in controlled reactions .

Tris(trimethylsilyl) Phosphite (TMSPi)

  • Structure : Three TMS groups attached to a phosphorus atom.
  • Reactivity : Functions as a hydrofluoric acid (HF) scavenger in lithium-ion battery electrolytes, stabilizing electrode interfaces .
  • Applications : Critical in energy storage systems, contrasting with DBP’s role in polymer modification. TMSPi’s silyl groups enable efficient HF neutralization, preventing electrode corrosion .
  • Thermal Stability : Superior to DBP due to the inertness of silyl groups.

Triphenyl Phosphite (CAS 101-02-0)

  • Structure : Three phenyl groups attached to phosphorus.
  • Reactivity : Less nucleophilic than DBP due to bulky aromatic substituents, which hinder interaction with polymers.
  • Applications : Used as a stabilizer in PVC and a precursor for aryl phosphates. Unlike DBP, it is less effective in preventing oxidation in polyaniline systems .
  • Safety : Higher toxicity risk compared to aliphatic phosphites like DBP .

Trimethyl Phosphite (TMP, CAS 512-56-1)

  • Structure : Three methyl groups attached to phosphorus.
  • Reactivity : More volatile and reactive than DBP, with applications in pesticide synthesis and as a reducing agent .
  • Thermal Stability : Lower than DBP, decomposing at moderate temperatures .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Dibutyl Phosphite 1809-19-4 C₈H₁₉O₃P 194.21 Polymer stabilization
Diethyl Trimethylsilyl Phosphite 13716-45-5 C₇H₁₇O₃PSi ~220 (estimated) Organophosphorus synthesis
Tris(trimethylsilyl) Phosphite (TMSPi) N/A C₉H₂₇O₃PSi₃ ~398 (estimated) Battery electrolytes
Triphenyl Phosphite 101-02-0 C₁₈H₁₅O₃P 310.28 PVC stabilization

Table 2: Reactivity and Stability

Compound Reactivity with Polyaniline HF Scavenging Thermal Stability (°C)
Dibutyl Phosphite Prevents oxidation No Stable up to 200
TMSPi Not reported Yes >250
Triphenyl Phosphite Ineffective No ~180

Key Research Findings

DBP in Polymer Chemistry : DBP interacts with polyaniline via proton donation, stabilizing its conductive form and inhibiting oxidation to phosphate derivatives. This property is absent in phosphonate tautomers .

Role of Silyl Groups : Compounds like TMSPi and Diethyl Trimethylsilyl Phosphite leverage silyl groups for enhanced stability and targeted reactivity, contrasting with DBP’s aliphatic behavior .

Electrolyte Additives : TMSPi outperforms DBP in battery applications due to its HF scavenging capability, highlighting the impact of substituents on functionality .

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